molecular formula C16H20BrNO4 B2896187 6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 1699409-15-8

6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2896187
CAS No.: 1699409-15-8
M. Wt: 370.243
InChI Key: IBXHRQDKSZCJHY-UHFFFAOYSA-N
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Description

“6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” is a chemical compound with a complex structure . It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of compounds with a BOC group can be accomplished under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound includes a BOC group attached to an amino group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate .


Chemical Reactions Analysis

The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis and Chemical Building Blocks

The compound 6-Bromo-2-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serves as a versatile building block in organic synthesis, enabling the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPCs). It is used in reactions that involve brominations of cyclic acetals derived from α-amino and β-hydroxy acids, facilitating the creation of chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid with potential applications in developing pharmaceuticals and agrochemicals (Zimmermann & Seebach, 1987).

Metal-Organic Frameworks (MOFs)

In the field of material science, particularly in the development of Metal-Organic Frameworks (MOFs), the compound has shown potential. It has been used in postsynthetic modification processes to introduce a wide range of functional groups into MOFs. This versatility in functionalization allows for the development of MOFs with targeted properties for applications such as catalysis, gas storage, and separation technologies. The ability to control the introduction of multiple functional groups into MOF structures highlights its importance in creating multifunctional materials with enhanced performance (Garibay, Wang, Tanabe, & Cohen, 2009).

Peptide Synthesis

In peptide synthesis, the compound has been employed as a precursor for the synthesis of protected β-amino acids and peptides. Its reactivity allows for selective alkylation and incorporation into peptide chains, enabling the synthesis of peptides with complex structures. This application is crucial for the development of peptide-based therapeutics and the study of biological processes (Matt & Seebach, 1998).

Biotransformation Processes

In biotechnology, the compound has shown potential in biotransformation processes. For instance, specific enzymes can utilize it as a substrate or intermediate in the synthesis of bio-based chemicals. These biotransformation processes are integral to the development of sustainable chemical production methods, aligning with green chemistry principles (Koopman, Wierckx, de Winde, & Ruijssenaars, 2010).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications in organic synthesis. The use of the BOC group in organic synthesis is a well-established field, and there may be potential for new discoveries and improvements .

Mechanism of Action

Mode of Action

The presence of the bromine atom and the tert-butoxycarbonyl group suggest that it may undergo various chemical reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential reactivity. For instance, it could participate in free radical reactions, leading to the formation of succinimide . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor the compound’s participation in free radical reactions .

Properties

IUPAC Name

6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(21)18-16(13(19)20)7-6-10-8-12(17)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXHRQDKSZCJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C(C1)C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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